molecular formula C25H26N2O8S B11466553 methyl [4-(4-methoxyphenyl)-2,5-dioxo-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

methyl [4-(4-methoxyphenyl)-2,5-dioxo-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

Cat. No.: B11466553
M. Wt: 514.5 g/mol
InChI Key: LZTKPOJXWTZEMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-[4-(4-METHOXYPHENYL)-2,5-DIOXO-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities, which include antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of METHYL 2-[4-(4-METHOXYPHENYL)-2,5-DIOXO-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxyphenyl acetic acid with 3,4,5-trimethoxybenzaldehyde in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with thioamide to form the thiazole ring . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

METHYL 2-[4-(4-METHOXYPHENYL)-2,5-DIOXO-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and antitumor properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. For instance, it may inhibit enzymes critical for bacterial cell wall synthesis, leading to antibacterial effects. In cancer cells, it might interfere with tubulin polymerization, thereby inhibiting cell division .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as:

METHYL 2-[4-(4-METHOXYPHENYL)-2,5-DIOXO-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE stands out due to its unique combination of functional groups, which contribute to its diverse biological activities.

Properties

Molecular Formula

C25H26N2O8S

Molecular Weight

514.5 g/mol

IUPAC Name

methyl 2-[4-(4-methoxyphenyl)-2,5-dioxo-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate

InChI

InChI=1S/C25H26N2O8S/c1-31-16-8-6-15(7-9-16)27-20(28)12-17(14-10-18(32-2)22(35-5)19(11-14)33-3)23-24(27)26(25(30)36-23)13-21(29)34-4/h6-11,17H,12-13H2,1-5H3

InChI Key

LZTKPOJXWTZEMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C3=C2N(C(=O)S3)CC(=O)OC)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.